molecular formula C12H20O2 B13745773 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate CAS No. 20144-45-0

2-(Isopropyl)-5-methylcyclohexen-1-yl acetate

Cat. No.: B13745773
CAS No.: 20144-45-0
M. Wt: 196.29 g/mol
InChI Key: ACRDFOPYQAGNPS-UHFFFAOYSA-N
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Description

2-(Isopropyl)-5-methylcyclohexen-1-yl acetate is an organic compound belonging to the class of esters. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, in particular, is characterized by its unique molecular structure, which includes an isopropyl group and a methyl group attached to a cyclohexene ring, with an acetate group as the ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate typically involves the esterification of 2-(Isopropyl)-5-methylcyclohexen-1-ol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

2-(Isopropyl)-5-methylcyclohexen-1-ol+Acetic acidAcid catalyst2-(Isopropyl)-5-methylcyclohexen-1-yl acetate+Water\text{2-(Isopropyl)-5-methylcyclohexen-1-ol} + \text{Acetic acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 2-(Isopropyl)-5-methylcyclohexen-1-ol+Acetic acidAcid catalyst​2-(Isopropyl)-5-methylcyclohexen-1-yl acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous esterification processes. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of reactive distillation can also enhance the yield by continuously removing the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropyl)-5-methylcyclohexen-1-yl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of a strong acid or base.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: 2-(Isopropyl)-5-methylcyclohexen-1-ol and acetic acid.

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: 2-(Isopropyl)-5-methylcyclohexen-1-ol.

Scientific Research Applications

2-(Isopropyl)-5-methylcyclohexen-1-yl acetate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma, and in the production of perfumes and cosmetics.

Mechanism of Action

The mechanism of action of 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acetic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl acetate: Similar ester with an isopropyl group and acetate functional group.

    Methylcyclohexyl acetate: Similar structure with a methyl group attached to a cyclohexane ring and an acetate group.

    Ethyl acetate: A simpler ester with an ethyl group and acetate functional group.

Uniqueness

2-(Isopropyl)-5-methylcyclohexen-1-yl acetate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its combination of an isopropyl group, a methyl group, and a cyclohexene ring with an acetate functional group makes it particularly valuable in applications requiring specific fragrance profiles and chemical reactivity.

Properties

CAS No.

20144-45-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexen-1-yl) acetate

InChI

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9H,5-7H2,1-4H3

InChI Key

ACRDFOPYQAGNPS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C(C1)OC(=O)C)C(C)C

Origin of Product

United States

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